N-[isobutyl]2-nitro-5-fluoroaniline
Description
Chemical Structure and Properties N-[Isobutyl]2-nitro-5-fluoroaniline (IUPAC name: N-(2-methylpropyl)-2-nitro-5-fluoroaniline) is an aromatic amine derivative featuring a nitro (-NO₂) group at the ortho position and a fluorine atom at the meta position relative to the amino group. Its molecular formula is C₁₀H₁₃FN₂O₂, with a molar mass of 212.22 g/mol (based on analogous compounds like N-butyl derivatives) .
The fluorine atom enhances metabolic stability, while the nitro group may participate in redox reactions or serve as a precursor for amine functionalities .
Properties
Molecular Formula |
C10H13FN2O2 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-fluoro-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H13FN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
WEELMLLGBKXGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs and their distinguishing features are summarized below:
Key Observations :
Substituent Position Effects : The position of the nitro group (2 vs. 5) significantly impacts electronic properties. For example, 2-nitro-5-fluoroaniline exhibits a higher dipole moment (5.12 D) than its 5-nitro isomer (3.45 D), influencing solubility and intermolecular interactions .
However, the branched isobutyl group may improve membrane permeability in biological systems .
Functional Group Interplay : Methoxy-substituted analogs (e.g., 5-fluoro-2-methoxy-4-nitroaniline) show reduced electrophilicity at the aromatic ring compared to nitroanilines, altering their reactivity in substitution reactions .
Spectroscopic and Computational Insights
- FTIR and NMR : In 2-nitro-5-fluoroaniline, the nitro group absorbs at 1532 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch), while the C-F vibration appears near 1220 cm⁻¹ . The isobutyl chain would introduce additional C-H stretching (~2800–3000 cm⁻¹) and bending signals .
- Molecular Docking : Isosteric analogs like 2-nitro-5-fluoroaniline exhibit stronger binding to tyrosine kinase receptors (e.g., EGFR) compared to 5-nitro isomers, suggesting the nitro position influences bioactivity .
Toxicological Considerations
While this compound lacks direct carcinogenicity data, structurally related nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents, inducing bladder and renal tumors . This underscores the need for rigorous toxicity profiling of nitroaromatic compounds.
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